5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC13880031
Molecular Formula: C7H12N4O2
Molecular Weight: 184.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N4O2 |
|---|---|
| Molecular Weight | 184.20 g/mol |
| IUPAC Name | 5-amino-1-(2-methoxyethyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C7H12N4O2/c1-13-3-2-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) |
| Standard InChI Key | DNCUYUVDGHNVAY-UHFFFAOYSA-N |
| SMILES | COCCN1C(=C(C=N1)C(=O)N)N |
| Canonical SMILES | COCCN1C(=C(C=N1)C(=O)N)N |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is , with a molar mass of 209.22 g/mol. Its IUPAC name derives from the pyrazole core, where the 1-position is substituted by a 2-methoxyethyl group, the 4-position bears a carboxamide moiety, and the 5-position features an amino group. The methoxyethyl side chain introduces polarity, influencing solubility and intermolecular interactions, while the carboxamide group enhances hydrogen-bonding potential .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can be extrapolated from methods used for analogous pyrazoles. A Michael-type addition followed by cyclization, as demonstrated for 5-amino-1-arylpyrazole-4-carbonitriles , offers a plausible route:
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Reactants:
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(Ethoxymethylene)malononitrile as the Michael acceptor.
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2-Methoxyethylhydrazine as the nucleophile.
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Conditions:
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Mechanism:
Table 1: Comparison of Synthetic Conditions for Pyrazole Derivatives
| Substituent | Solvent | Temperature | Yield (%) | Regioselectivity | Source |
|---|---|---|---|---|---|
| Aryl (e.g., C₆H₅) | Ethanol | Reflux | 47–93 | Exclusive | |
| 2-Methoxyethyl (predicted) | Ethanol | Reflux | 50–70* | High* | – |
*Predicted based on analogous alkyl hydrazine reactions .
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide are unavailable, its methyl analog (5-amino-1-methyl-1H-pyrazole-4-carboxamide) provides a benchmark :
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Molar Mass: 140.14 g/mol (methyl) vs. 209.22 g/mol (methoxyethyl).
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Solubility: 37.0 mg/mL in water (methyl) ; predicted lower solubility for methoxyethyl due to increased hydrophobicity.
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Log P: -0.64 (methyl) ; estimated -0.9 to -1.2 for methoxyethyl (computational tools).
Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted) | Method |
|---|---|---|
| Density | 1.28 g/cm³ | Analogy to |
| Boiling Point | 420–435°C | Group contribution |
| TPSA | 95.2 Ų | Computational modeling |
| Hydrogen Bond Donors | 2 | Structural analysis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key signals anticipated for 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide:
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¹H NMR:
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δ 2.8–3.2 ppm (m, 2H, -OCH₂CH₂O-).
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δ 3.4 ppm (s, 3H, -OCH₃).
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δ 6.1 ppm (s, 1H, pyrazole H-3).
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¹³C NMR:
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δ 160–165 ppm (C=O).
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δ 105–110 ppm (pyrazole C-4).
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These predictions align with trends observed in aryl-substituted pyrazoles .
Challenges and Future Directions
Synthetic Optimization
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Challenge: Low yields in alkyl hydrazine reactions compared to aryl analogs .
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Solution: Explore microwave-assisted synthesis or ionic liquid solvents to enhance reaction efficiency.
Biological Screening
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Prioritize in vitro assays against bacterial strains (e.g., Staphylococcus aureus) and cancer cell lines to validate predicted activities.
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